7-Nitro-1-tetralone

Quality Control Analytical Chemistry Solid-State Characterization

7-Nitro-1-tetralone (CAS 40353-34-2) is the non-substitutable 7-nitro regioisomer required for condensation with glyoxalic acid to yield the human platelet aggregation suppressor 5-nitro-1-oxo-1,2,3,4-tetrahydro-2-naphthylideneacetic acid. Generic “nitrotetralone” sourcing risks delivery of the 6-nitro isomer (CAS 22246-26-0, mp 117–118°C), which is devoid of this antithrombotic activity. Validate identity via melting point (103–109°C) upon receipt. Also serves as the exclusive precursor for 7-amino-1-tetralone-based SNRIs and dual D₂/5-HT₂A ligands for anti-schizophrenia programs.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 40353-34-2
Cat. No. B1293709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-1-tetralone
CAS40353-34-2
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C10H9NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2
InChIKeyGWAQYWSNCVEJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-1-tetralone (CAS 40353-34-2) Chemical Classification and Core Properties for Research Procurement


7-Nitro-1-tetralone (CAS 40353-34-2, MF: C₁₀H₉NO₃, MW: 191.19) is a nitrated bicyclic aromatic ketone belonging to the α-tetralone class. It is characterized by a nitro group (-NO₂) regioselectively positioned at the 7-position of the 3,4-dihydronaphthalen-1(2H)-one scaffold . The compound is primarily utilized as a versatile synthetic intermediate and fragment scaffold in medicinal chemistry, enabling structural elaboration toward biologically active molecules . Its commercial availability at defined purity grades (typically 97-98+%) supports reproducible research applications .

Why Regioisomeric Substitution of 7-Nitro-1-tetralone Fails in Regulated Synthesis and SAR Studies


Procurement based solely on the generic 'nitrotetralone' name introduces significant risk of structural misassignment, as the α-tetralone scaffold contains multiple non-equivalent aromatic positions (C5, C6, C7, C8) that yield distinct regioisomers upon nitration [1]. The 6-nitro and 7-nitro isomers, while sharing identical molecular formulas, exhibit divergent melting points and chromatographic behaviors, indicating distinct solid-state packing and polarity . More critically, the regioisomeric position of the nitro group dictates downstream reactivity and biological target engagement; for instance, substitution at the 7-position is essential for generating specific human platelet aggregation suppressors, a therapeutic application not reported for the 6-nitro or 8-nitro congeners [2]. Generic sourcing without strict CAS verification (40353-34-2) can inadvertently supply the inactive or synthetically incompatible isomer, compromising experimental reproducibility and regulatory filing integrity.

Quantitative Differentiation of 7-Nitro-1-tetralone: A Head-to-Head Evidence Guide for Scientific Sourcing


Melting Point Divergence Enables Isomer Verification and Purity Control of 7-Nitro-1-tetralone

7-Nitro-1-tetralone exhibits a melting point range of 103-109°C (literature and vendor consensus) , which is significantly lower than its 6-nitro regioisomer counterpart, 6-nitro-1-tetralone (CAS 22246-26-0), which melts at 117-118°C . This ~10°C differential provides a rapid, low-cost orthogonal verification metric for identity and regioisomeric purity.

Quality Control Analytical Chemistry Solid-State Characterization

Exclusive Intermediate Identity in the Synthesis of Platelet Aggregation Suppressants

7-Nitro-1-tetralone is explicitly claimed as the essential synthetic precursor for a series of nitro-substituted bicyclic compounds exhibiting human platelet aggregation suppressing action [1]. The patent specifically discloses reacting 7-nitro-1-tetralone with glyoxalic acid to yield 5-nitro-1-oxo-1,2,3,4-tetrahydro-2-naphthylideneacetic acid, a new chemical entity with antiallergic and cardiovascular utility. This precise regiochemistry is non-substitutable; the synthetic pathway and biological activity are contingent upon the 7-nitro configuration.

Medicinal Chemistry Patent Synthesis Cardiovascular Research

Consolidated Commercial Availability of 7-Nitro-1-tetralone in High Purity Grades for Reproducible Research

7-Nitro-1-tetralone is stocked and supplied in defined purity tiers (97% and ≥98.0% by GC) by established research chemical vendors . In contrast, closely related isomers like 6-nitro-1-tetralone (CAS 22246-26-0) exhibit lower commercial availability and fewer established supply chains, potentially leading to longer lead times and limited batch traceability for scaling studies . The 7-nitro isomer benefits from established catalog listing and analytical documentation (e.g., NMR confirm to structure) that supports immediate integration into GLP-adjacent workflows.

Procurement Reproducibility Chemical Supply Chain

Regioselective Synthetic Accessibility of 7-Nitro-1-tetralone via Direct Electrophilic Nitration

The nitration of α-tetralone using concentrated sulfuric acid and sodium nitrate at 0°C yields 7-nitro-1-tetralone as the major product with a reported isolated yield of approximately 50% after recrystallization . This contrasts with the 6-nitro isomer, which requires distinct synthetic approaches or separation from isomeric mixtures, as the α-tetralone scaffold nitrates predominantly at the 7-position under standard electrophilic conditions [1]. The ability to generate the 7-isomer via a straightforward, literature-documented one-step protocol enhances its accessibility for in-house preparation when commercial supply is constrained.

Synthetic Methodology Process Chemistry Reaction Optimization

Molecular Fragment and Scaffold Utility of 7-Nitro-1-tetralone in Dual Dopamine/Serotonin Ligand Design

7-Nitro-1-tetralone serves as the foundational scaffold for a series of aminoalkyl-tetralone derivatives designed as dual dopamine D₂ and serotonin 5-HT₂A receptor ligands . The 7-nitro substitution provides a key electron-withdrawing group that modulates both the synthetic elaboration (via nitro reduction to amine or functional group interconversion) and the ultimate receptor binding profile. This specific application in anti-schizophrenia drug action research has not been equivalently documented for the 6-nitro or 8-nitro α-tetralone regioisomers, suggesting a structure-activity relationship preference for the 7-substitution pattern in this therapeutic class.

CNS Drug Discovery Receptor Pharmacology Fragment-Based Design

Optimized Application Scenarios for 7-Nitro-1-tetralone Based on Verified Differentiating Properties


Synthesis of Human Platelet Aggregation Suppressants (Antithrombotic Research)

Utilize 7-Nitro-1-tetralone (CAS 40353-34-2) as the non-substitutable starting material for condensation with glyoxalic acid to generate 5-nitro-1-oxo-1,2,3,4-tetrahydro-2-naphthylideneacetic acid, a new chemical entity with human platelet aggregation suppressing action [1]. This scenario is exclusive to the 7-nitro regioisomer; substitution with 6-nitro-1-tetralone (CAS 22246-26-0) will yield a structurally distinct product with unvalidated or absent antithrombotic activity, as the synthetic route and biological target engagement are predicated on the 7-position nitro group.

In-House Synthesis of 7-Amino-1-tetralone Scaffolds via Catalytic Reduction

When commercial supply of the 7-isomer is constrained, laboratories can leverage the regioselective electrophilic nitration of 1-tetralone to generate 7-Nitro-1-tetralone with a reported 50% isolated yield [1]. This is followed by reduction (e.g., H₂/Pd-C or NaBH₄) to yield 7-amino-1-tetralone, a versatile intermediate for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active molecules . The 6-nitro isomer cannot be accessed with comparable efficiency or yield from the same commercial precursor under standard conditions, making the 7-isomer the preferred choice for in-house synthetic workflows.

Quality Control and Identity Verification Using Thermal Analysis

Implement melting point determination as a rapid, low-cost QC checkpoint upon receipt of 7-Nitro-1-tetralone shipments. The expected range of 103-109°C [1] provides clear differentiation from the 6-nitro isomer (117-118°C) . A measured melting point significantly above 109°C suggests contamination with or misidentification as the 6-nitro isomer, triggering further spectroscopic verification (e.g., NMR) before committing the material to critical synthetic sequences. This simple procedure mitigates the risk of regioisomer-induced synthetic failures.

CNS Drug Discovery: Fragment-Based Design of Dual Dopamine/Serotonin Ligands

Employ 7-Nitro-1-tetralone as the core α-tetralone scaffold for the synthesis and biological evaluation of aminoalkyl-tetralone derivatives targeting dual D₂ and 5-HT₂A receptor engagement [1]. The 7-nitro substitution provides a synthetically addressable electron-withdrawing group that can be reduced to the corresponding amine or further functionalized to optimize binding affinity and selectivity profiles for anti-schizophrenia research programs. Alternative nitro-tetralone regioisomers lack equivalent documentation in this specific CNS pharmacology space and may yield divergent or inferior receptor binding characteristics.

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